![molecular formula C26H24ClN3O2 B5069330 2-(biphenyl-4-yl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B5069330.png)
2-(biphenyl-4-yl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(biphenyl-4-yl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides It features a biphenyl group, a chlorophenyl-substituted oxadiazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the biphenyl group: The biphenyl moiety can be introduced through a Suzuki coupling reaction between a biphenyl boronic acid and a halogenated precursor.
Formation of the acetamide linkage: The final step involves the reaction of the oxadiazole intermediate with an isopropylamine derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and oxadiazole moieties.
Reduction: Reduction reactions may target the oxadiazole ring or the acetamide linkage.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the biphenyl and oxadiazole rings.
Reduction: Reduced forms of the oxadiazole ring or the acetamide linkage.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and oxadiazole moieties could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yl)-N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
2-(biphenyl-4-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2-(biphenyl-4-yl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs. This could influence its effectiveness in specific applications, such as drug development or material science.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-phenylphenyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-18(2)30(17-24-28-26(29-32-24)22-12-14-23(27)15-13-22)25(31)16-19-8-10-21(11-9-19)20-6-4-3-5-7-20/h3-15,18H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOADRXBXJXVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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